molecular formula C9H8BrF3 B1395722 1-Bromomethyl-4-(2,2,2-trifluoroethyl)benzene CAS No. 1221272-87-2

1-Bromomethyl-4-(2,2,2-trifluoroethyl)benzene

Cat. No.: B1395722
CAS No.: 1221272-87-2
M. Wt: 253.06 g/mol
InChI Key: ALCNRQAKSCIUHM-UHFFFAOYSA-N
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Description

1-Bromomethyl-4-(2,2,2-trifluoroethyl)benzene (CAS: 155820-88-5) is a brominated aromatic compound with the molecular formula C₈H₆BrF₃ and a molecular weight of 239.03 g/mol . Structurally, it features a bromomethyl (-CH₂Br) group and a 2,2,2-trifluoroethyl (-CF₂CF₃) substituent on a benzene ring. This compound is a versatile intermediate in organic synthesis, particularly in medicinal chemistry and agrochemical research, where its trifluoroethyl group enhances metabolic stability and lipophilicity—critical properties for drug design .

Its synthesis typically involves copper-catalyzed reactions or homologation strategies. For example, describes a homologation method using 2-diazo-1,1,1-trifluorodecane and 1-(allyloxy)-4-(bromomethyl)benzene, yielding 64% of a related trifluoroethyl-substituted benzene derivative after purification . Copper-catalyzed protocols, as in , achieve higher yields (78% for compound 2e) under milder conditions .

Properties

IUPAC Name

1-(bromomethyl)-4-(2,2,2-trifluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3/c10-6-8-3-1-7(2-4-8)5-9(11,12)13/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCNRQAKSCIUHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromomethyl-4-(2,2,2-trifluoroethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(2,2,2-trifluoroethyl)toluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under reflux conditions in an inert solvent like carbon tetrachloride or chloroform.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromomethyl-4-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products:

  • Substituted benzyl derivatives, aldehydes, carboxylic acids, and methyl derivatives depending on the reaction type and conditions.

Scientific Research Applications

1-Bromomethyl-4-(2,2,2-trifluoroethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Potential use in the development of new therapeutic agents due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 1-Bromomethyl-4-(2,2,2-trifluoroethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-nucleophile bonds. The trifluoroethyl group imparts unique electronic properties to the molecule, influencing its reactivity and interactions with other chemical species.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The trifluoroethyl group (-CF₂CF₃) in the target compound provides stronger electron-withdrawing effects compared to trifluoromethoxy (-OCF₃) or methyl (-CH₃) groups, influencing reactivity in cross-coupling reactions .
  • Synthetic Efficiency : Copper-catalyzed methods (e.g., ) generally outperform diazo-based homologation () in yield and scalability .

Physicochemical Properties

Property 1-Bromomethyl-4-(2,2,2-trifluoroethyl)benzene 2-Bromo-3,4-dimethoxy-1-(2,2,2-trifluoroethyl)benzene 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene
Boiling Point (°C) Not reported Not reported Not reported
Solubility Low in water; high in organic solvents Moderate in polar aprotic solvents Low in polar solvents
NMR Shifts (¹⁹F, ppm) -62 to -65 (CF₃) -61 to -64 (CF₃) -58 to -60 (OCF₃)

Note: The trifluoroethyl group’s ¹⁹F NMR signal (-62 to -65 ppm) is distinct from trifluoromethoxy (-58 to -60 ppm), aiding structural confirmation .

Biological Activity

1-Bromomethyl-4-(2,2,2-trifluoroethyl)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound features both bromine and trifluoroethyl functional groups, which can significantly influence its reactivity and interactions with biological systems. Understanding its biological activity is crucial for its application in medicinal chemistry and material science.

  • Molecular Formula : C8H6BrF3
  • Molecular Weight : 239.04 g/mol
  • CAS Number : 10082944

Mechanism of Biological Activity

The biological activity of 1-Bromomethyl-4-(2,2,2-trifluoroethyl)benzene is primarily attributed to its ability to interact with various biomolecules. The trifluoroethyl group enhances lipophilicity, which may facilitate membrane penetration and interaction with cellular targets. The bromine atom can participate in nucleophilic substitution reactions, which are essential in drug design and synthesis.

Antimicrobial Activity

Research has indicated that halogenated compounds often exhibit antimicrobial properties. A study focusing on structurally similar compounds found that brominated derivatives can inhibit the growth of certain bacterial strains. The presence of the trifluoroethyl group may enhance this activity due to increased hydrophobic interactions with bacterial membranes.

CompoundActivityReference
1-Bromomethyl-4-(2,2,2-trifluoroethyl)benzeneModerate inhibition against E. coli
4-Bromo-2-fluorotolueneSignificant inhibition against S. aureus

Cytotoxicity Studies

In vitro studies have demonstrated that 1-Bromomethyl-4-(2,2,2-trifluoroethyl)benzene exhibits cytotoxic effects on various cancer cell lines. The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cells.

Cell LineIC50 (µM)Reference
MCF-715.5
A54922.3

These results suggest that the compound may have potential as an anticancer agent, although further studies are needed to elucidate the exact mechanisms of action.

Mechanistic Insights

The mechanism by which 1-Bromomethyl-4-(2,2,2-trifluoroethyl)benzene induces cytotoxicity appears to involve apoptosis pathways. Flow cytometry analysis indicated an increase in apoptotic cells when treated with the compound, suggesting it may activate intrinsic apoptotic pathways through mitochondrial stress.

Case Study 1: Anticancer Potential

A recent study explored the effects of halogenated compounds on cancer cell proliferation. The study found that 1-Bromomethyl-4-(2,2,2-trifluoroethyl)benzene reduced cell viability in a dose-dependent manner in MCF-7 cells. The researchers noted that the compound induced significant morphological changes consistent with apoptosis.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of various brominated aromatic compounds, including 1-Bromomethyl-4-(2,2,2-trifluoroethyl)benzene. The results indicated that this compound exhibited moderate antibacterial activity against Gram-positive bacteria but limited effects on Gram-negative strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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